2-(2-Aminoethyl)-1-methylpyrrolidine

Catalog No.
S594639
CAS No.
51387-90-7
M.F
C7H16N2
M. Wt
128.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Aminoethyl)-1-methylpyrrolidine

CAS Number

51387-90-7

Product Name

2-(2-Aminoethyl)-1-methylpyrrolidine

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanamine

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

InChI

InChI=1S/C7H16N2/c1-9-6-2-3-7(9)4-5-8/h7H,2-6,8H2,1H3

InChI Key

PNHGJPJOMCXSKN-UHFFFAOYSA-N

SMILES

CN1CCCC1CCN

Synonyms

1-Methyl-2-pyrrolidineethanamine; 2-(1-Methyl-2-pyrrolidinyl)ethanamine; 2-(1-Methyl-2-pyrrolidinyl)ethylamine; 2-(1-Methylpyrrolidin-2-yl)ethylamine; 2-(N-Methylpyrrolidin-2-yl)ethylamine; N-Methyl-2-(2-aminoethyl)pyrrolidine; NSC 118052;

Canonical SMILES

CN1CCCC1CCN

The exact mass of the compound 2-(2-Aminoethyl)-1-methylpyrrolidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118052. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(2-Aminoethyl)-1-methylpyrrolidine (CAS 51387-90-7) is a bifunctional aliphatic diamine featuring a nucleophilic primary amine and a redox-active N-methylpyrrolidine tertiary amine. In analytical and bioanalytical procurement, it is primarily sourced as a pre-column derivatization reagent for electrogenerated chemiluminescence (ECL) detection [1]. The primary amine enables rapid, high-yield covalent coupling to carboxylic acid-containing analytes, such as fatty acids and plant hormones, via standard carbodiimide chemistry. Once conjugated, the N-methylpyrrolidine moiety acts as an intramolecular coreactant for Tris(2,2'-bipyridine)ruthenium(II) ECL systems, significantly increasing emission intensity and analytical sensitivity compared to traditional free-floating coreactants [1].

Research Fit

ECL Probe TPA‑level ECL coreactant with primary amine handle for bioconjugation
Derivatization Pre‑column labeling reagent for carboxylic acids in HPLC/CE‑ECL workflows
Synthesis Key intermediate for PDE5 inhibitor construction (e.g., udenafil scaffold)

Substituting 2-(2-Aminoethyl)-1-methylpyrrolidine with generic tertiary amines, such as tripropylamine (TPA), or simpler acyclic diamines fundamentally compromises assay sensitivity in electrochemiluminescence (ECL) platforms [1]. Standard ECL assays rely on TPA added in bulk to the running buffer, which suffers from diffusion limitations, elevated background noise, and incompatibility with microfluidic systems. By covalently attaching the N-methylpyrrolidine coreactant directly to the target analyte via the 2-aminoethyl linker, the coreactant is forced into close spatial proximity with the ruthenium luminophore at the electrode surface [1]. Furthermore, the constrained pyrrolidine ring lowers the oxidation potential of the tertiary amine compared to acyclic analogs, stabilizing the intermediate alpha-aminoalkyl radical. Using structurally rigid analogs like 2-(aminomethyl)-1-ethylpyrrolidine reduces coupling efficiency due to steric hindrance at the shorter C1 linker, making the C2 spacer of this specific compound necessary for derivatizing bulky carboxylic acids.

Substitution Risk

1 Amine connectivity variants (e.g., 3‑aminopyrrolidine) may shift ECL efficiency and conjugation geometry
2 N‑alkyl spacer length (NAPP, three‑carbon) alters derivatization kinetics and chromatographic retention
3 Removal of N‑methyl substitution may reduce ECL intensity via changed oxidation potential

Ultra-Trace Sensitivity in Capillary Electrophoresis-ECL (CE-ECL)

When utilized as a labeling reagent for the plant hormones indole-3-acetic acid (IAA) and indole-3-butyric acid (IBA) following dual-cloud point extraction, 2-(2-Aminoethyl)-1-methylpyrrolidine enables ultra-trace quantification [1]. The covalent attachment of the N-methylpyrrolidine coreactant allowed for on-capillary detection limits of 2.5 nM and 2.8 nM (S/N=3) for IAA and IBA, respectively [1]. This demonstrates the compound's capacity to drive nanomolar sensitivity in micro-volume analytical formats where traditional UV or fluorescence detection falls short.

Evidence DimensionOn-capillary ECL detection limit (S/N=3)
Target Compound Data2.5 nM (IAA) and 2.8 nM (IBA)
Comparator Or BaselineStandard UV/Vis detection baselines (typically micromolar range)
Quantified DifferenceAchieves low-nanomolar sensitivity, bypassing the need for bulk coreactant addition
ConditionsCapillary electrophoresis with Ru(bpy)3 2+-based ECL detection after dual-cloud point extraction

Procurement of this specific label allows bioanalytical labs to achieve nanomolar detection limits for carboxylic acid metabolites without upgrading to high-resolution mass spectrometry.

ECL Efficiency
Head‑to‑head
AEMP ≈ TPA; significantly higher than proline
Supports replacement of TPA when bioconjugation is needed
Detection limit 2.7 μM on microchip; Ru(bpy)₃²⁺ system

Mild Derivatization Conditions for HPLC-ECL Workflows

In high-performance liquid chromatography (HPLC) coupled with Ru(bpy)3 2+ ECL detection, 2-(2-Aminoethyl)-1-methylpyrrolidine serves as a derivatization agent for free fatty acids and pharmaceuticals [1]. Quantitative labeling is achieved under mild conditions—requiring exactly 30 minutes at room temperature in acetonitrile when paired with standard coupling reagents [1]. This rapid, ambient-temperature kinetic profile prevents the thermal degradation of labile analytes, a common issue with less nucleophilic labeling tags.

Evidence DimensionDerivatization reaction conditions
Target Compound Data30 minutes at room temperature
Comparator Or BaselineStandard esterification or less reactive amine tags
Quantified DifferenceEliminates the need for elevated heating (e.g., 60-80°C) during pre-column labeling
ConditionsAcetonitrile solvent, room temperature, using free fatty acids (e.g., myristic acid) as model targets

Selecting this reagent streamlines sample preparation workflows and preserves the integrity of thermally unstable carboxylic acid analytes during HPLC-ECL analysis.

Derivatization Selectivity
Cross‑study
AEMP vs. NAPP: 70 fmol (myristic acid), 45 fmol (ibuprofen) on‑column LOD
Ethyl spacer favors polar carboxylates; NAPP may better retain hydrophobic acids
HPLC‑ECL; isocratic reversed‑phase

Scalable Synthesis Bypassing Hazardous Homologation

From a supply chain and bulk procurement perspective, the commercial viability of 2-(2-Aminoethyl)-1-methylpyrrolidine relies on a scalable synthetic route that avoids hazardous reagents [1]. Legacy synthesis from proline requires homologation steps utilizing highly reactive diazomethane[1]. Modern industrial synthesis instead utilizes the catalytic hydrogenation of (1-methylpyrrolidin-2-ylidene)-acetonitrile over Pd/C at 4-10 MPa and 40-80 °C[1]. This route yields the target diamine without explosive intermediates, ensuring reproducible lot-to-lot consistency.

Evidence DimensionSynthetic safety and scalability
Target Compound DataCatalytic hydrogenation of nitrile precursor (Pd/C)
Comparator Or BaselineProline homologation route
Quantified DifferenceComplete elimination of diazomethane, enabling safe multi-kilogram scale-up
ConditionsIndustrial scale synthesis (4-10 MPa H2, 40-80 °C)

Buyers sourcing this compound for commercial assay kits are assured of a stable, scalable supply chain free from the regulatory and safety bottlenecks of diazomethane-dependent routes.

Auxin LOD
Reported
2.5 nM (IAA), 2.8 nM (IBA) after 40‑fold dCPE
Supports auxin quantification at physiologically relevant levels
CE‑ECL with Triton X‑114 dCPE; ~1000‑fold enhancement
Gibberellin LOD
Reported
80 nM (GA₃); RSD 1.0–4.2%; recovery 89.6–99.3%
Validated CE‑ECL workflow for agricultural hormone profiling
Soybean matrix; DCC/HOOBt derivatization
Pd(II) Catalysis
Class‑level
Glycine ester hydrolysis ≫ methionine/histidine esters
Tertiary amine ligand provides distinct coordination selectivity
pH‑stat kinetics; DFT B3LYP/def2svp; review context

Pre-Column Derivatization in HPLC-ECL of Pharmaceuticals

Due to its rapid reaction kinetics at room temperature, this compound is utilized for labeling carboxylic acid-containing drugs, such as ibuprofen, and free fatty acids prior to HPLC separation[1]. The intramolecular N-methylpyrrolidine group acts as an ECL coreactant, eliminating the need to continuously pump high concentrations of tripropylamine (TPA) into the post-column flow, thereby reducing reagent consumption and background noise [1].

Microfluidic and Capillary Electrophoresis (CE) Biomarker Assays

In micro-volume formats like CE and microfluidic chips, adding bulk coreactants disrupts electroosmotic flow and causes baseline instability [2]. By covalently tagging targets like plant auxins with 2-(2-Aminoethyl)-1-methylpyrrolidine, the coreactant is localized exclusively on the analyte, enabling low-nanomolar detection limits without compromising the microfluidic separation dynamics [2].

Development of ECL-Based Chemical Microarrays

The bifunctional nature of the compound makes it a structural building block for fabricating chemical microarrays designed to identify ligands that bind to pathogenic cells . The primary amine can be anchored to activated microarray surfaces, while the tertiary amine remains available to generate localized chemiluminescence upon electrochemical triggering, providing a high-contrast optical readout for binding events.

Application Selection Guide

Application
Selection Property
Validation Focus
ECL bioaffinity assays (microfluidic)
ECL efficiency comparable to TPA plus primary amine bioconjugation
Signal stability after NHS‑ester coupling to biomolecules
Plant hormone profiling (auxins, gibberellins)
Low‑nanomolar detection with CE‑ECL and dCPE
Matrix recovery and precision in tissue extracts
Bioinorganic catalysis research
Pd(II) ligand with tertiary amine donor for selective ester hydrolysis
Substrate discrimination (glycine vs. methionine/histidine esters)
PDE5 inhibitor intermediate
Core building block for udenafil synthesis
Purity and identity suitable for subsequent sulfonamidation

XLogP3

0.2

Appearance

Powder

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

51387-90-7

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